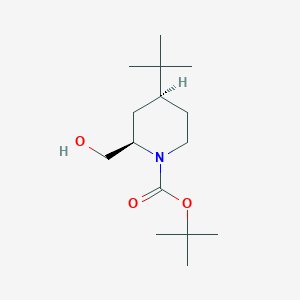

Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3/c1-14(2,3)11-7-8-16(12(9-11)10-17)13(18)19-15(4,5)6/h11-12,17H,7-10H2,1-6H3/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWXTTPSWMZJDB-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCN(C(C1)CO)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1CCN([C@H](C1)CO)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of piperidine derivatives, which have been studied for various therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₂₂N₂O₃. Its structure features a piperidine ring, which is known for its biological activity as a scaffold in drug design. The compound's stereochemistry is crucial for its biological interactions, particularly the (2R,4S) configuration that may influence its receptor binding and efficacy.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 214.30 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCC@HN |

| InChI Key | WASPQYKCAGLHMM-BDAKNGLRSA-N |

Antimicrobial Properties

Piperidine derivatives have shown significant antimicrobial activity against various pathogens. Studies indicate that compounds similar to this compound exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, research has demonstrated that certain piperidine analogs can disrupt bacterial cell membranes, leading to rapid cell death.

Case Study: Antibacterial Activity

In a comparative study involving various piperidine derivatives, it was found that specific modifications to the piperidine ring could enhance antibacterial potency. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µM against resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism of action was attributed to the permeabilization of bacterial membranes, which was observed in time-killing experiments.

Table 2: Antibacterial Activity Data

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Piperidine Derivative A | 1 | Staphylococcus aureus |

| Piperidine Derivative B | 5 | Escherichia coli |

| This compound | TBD | TBD |

The biological activity of this compound is largely influenced by its ability to interact with biological membranes and enzymes. The compound may act as an inhibitor of critical enzymes involved in bacterial metabolism or cell wall synthesis, similar to other known piperidine derivatives .

Pharmacokinetics and Toxicity

Preliminary studies on the pharmacokinetics of related piperidine compounds suggest favorable absorption characteristics. The high gastrointestinal absorption rate indicates potential for oral bioavailability. However, detailed toxicity profiles are necessary to assess safety for therapeutic use.

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally analogous piperidine derivatives with variations in substituents, stereochemistry, and functional groups (Table 1).

Key Observations :

- Hydrogen-Bonding Capacity : The hydroxymethyl group at C2 enables hydrogen bonding, contrasting with the methyl group in the 2S,4S-hydroxy-methyl derivative .

- Chiral Complexity : Compounds with cyclopropyl or pyridinyl substituents (e.g., ) introduce additional stereocenters or aromaticity, altering solubility and pharmacological profiles.

Physicochemical Properties

- Solubility: The tert-butyl group in the target compound increases hydrophobicity compared to amino or hydroxylated analogues, which exhibit better aqueous solubility .

- Thermal Stability: Boc-protected derivatives generally show stability up to 150°C, while amino-substituted variants may degrade at lower temperatures due to amine reactivity .

- Spectroscopic Data: 1H-NMR: The target compound’s tert-butyl groups resonate at δ 1.2–1.4 ppm, while hydroxymethyl protons appear at δ 3.5–3.7 ppm . MS: Molecular ion peaks align with theoretical values (e.g., m/z 271.40 for the target compound vs. 230.30 for the amino analogue ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.